Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors. One common method involves the reaction of a trifluoromethyl-containing building block with a pyrrolidine precursor under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate: This compound is similar but lacks the hydrochloride group.
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester.
Trifluoromethylpyrrolidine: This compound lacks the carboxylate group.
Uniqueness
Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydrochloride salt. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydrochloride salt improves its solubility in water, making it more suitable for biological applications .
Properties
Molecular Formula |
C7H11ClF3NO2 |
---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |
InChI Key |
RQQYZTONTAQRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C(F)(F)F.Cl |
Origin of Product |
United States |
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